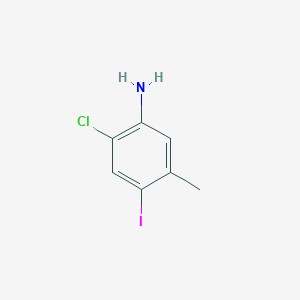

2-Chloro-4-iodo-5-methylaniline

Description

Structural Classification and Nomenclature of Polysubstituted Anilines

Aniline (B41778) is a benzene (B151609) ring attached to an amino group (-NH₂). When the benzene ring has multiple substituents, their positions are indicated by numbering the carbon atoms of the ring. The carbon atom bonded to the amino group is designated as position 1. For disubstituted benzenes, the prefixes ortho- (positions 1,2), meta- (positions 1,3), and para- (positions 1,4) are commonly used. libretexts.orglibretexts.orgucalgary.ca However, for polysubstituted benzenes with three or more groups, a numerical system is required to precisely identify the location of each substituent. uobabylon.edu.iqjove.com

The substituents are listed alphabetically. Following these rules, the name "2-Chloro-4-iodo-5-methylaniline" breaks down as follows:

Aniline : The parent structure is a benzene ring with an amino (-NH₂) group. This group is at position 1.

2-Chloro : A chlorine atom is attached to the carbon at position 2.

4-Iodo : An iodine atom is attached to the carbon at position 4.

5-Methyl : A methyl group (-CH₃) is attached to the carbon at position 5.

Table 1: IUPAC Nomenclature Breakdown

| Part of Name | Functional Group/Substituent | Position on Benzene Ring |

|---|---|---|

| Aniline | -NH₂ (Amino) | 1 |

| 2-Chloro | -Cl (Chloro) | 2 |

| 4-Iodo | -I (Iodo) | 4 |

| 5-Methyl | -CH₃ (Methyl) | 5 |

The Role of Halogenation and Alkylation in Aromatic Aniline Derivatives

The functional groups on the aniline ring dictate its chemical character. The amino group (-NH₂) is a strong activating group, meaning it donates electron density to the benzene ring, making it more reactive toward electrophilic substitution reactions, primarily at the ortho and para positions. byjus.com

Alkylation (Methyl group) : Alkyl groups, like the methyl group, are electron-donating through an inductive effect. ncert.nic.in This effect increases the electron density on the benzene ring, which can slightly increase the basicity of the amino group and activate the ring towards electrophilic substitution. chemistrysteps.com

The combination of these groups—activating (-NH₂, -CH₃) and deactivating (-Cl, -I)—creates a molecule with nuanced reactivity, allowing for selective chemical transformations.

Historical Context of Anilines in Organic Synthesis and Chemical Research

The history of aniline is central to the development of modern organic chemistry.

Discovery : Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo, naming it Crystallin. wikipedia.orgtandfonline.com In 1834, Friedlieb Runge isolated it from coal tar and named it kyanol. wikipedia.orgmcgill.ca The name "aniline" was given in 1840 by Carl Julius Fritzsche after the indigo-yielding plant, Anil (Indigofera suffruticosa). wikipedia.orgtandfonline.com Its structure was finally confirmed when Nikolay Zinin produced it by reducing nitrobenzene (B124822) in 1842. wikipedia.orgtandfonline.com

The Dawn of the Synthetic Dye Industry : A pivotal moment came in 1856 when William Henry Perkin, an 18-year-old student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, while trying to synthesize quinine (B1679958) from aniline. scienceandindustrymuseum.org.ukduanemorris.com This discovery, derived from a coal tar component, launched the synthetic dye industry. wikipedia.orgscienceandindustrymuseum.org.uk This success spurred further research into other aniline-based dyes, transforming the textile industry and establishing major chemical companies. mcgill.caduanemorris.com

Medical Applications : In the late 19th century, aniline derivatives like acetanilide (B955) became some of the first synthetic analgesic drugs. wikipedia.org Paul Ehrlich's work with the aniline dye methylene (B1212753) blue led to its use as an antimalarial drug and contributed to his "magic bullet" concept, a foundational idea in chemotherapy. wikipedia.orgmcgill.ca

Current Research Trends in Functionalized Anilines

Functionalized anilines remain a vibrant area of research, prized for their utility as versatile building blocks.

Pharmaceuticals and Agrochemicals : The aniline scaffold is a key component in a vast number of bioactive molecules. Medicinal chemists frequently modify aniline derivatives to fine-tune properties like bioavailability, target selectivity, and metabolic stability. cresset-group.com Research focuses on developing novel, efficient methods to synthesize complex, substituted anilines for use as precursors in drug discovery. nih.gov

Materials Science : Amine-functionalized molecules are crucial in creating advanced materials. They are used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas capture and catalysis due to the basic nature of the amino group. rsc.org Anilines are also foundational to the production of polyurethanes and other polymers. wikipedia.org

Catalysis and Synthesis : Modern organic synthesis heavily relies on transition-metal-catalyzed reactions. Functionalized anilines, particularly halogenated ones, are excellent substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that form new carbon-carbon and carbon-heteroatom bonds. rsc.org Current research explores new catalysts and methods for the direct C-H functionalization of anilines, offering more streamlined and environmentally friendly synthetic routes to complex molecules. researchgate.netacs.org This includes catalyst-tuned reactions that can selectively perform alkylations at either the nitrogen atom or the carbon of the ring. rsc.orgrsc.org

Specific Research Scope of this compound within Aromatic Chemistry

While extensive research on this compound is not widely published, its structure suggests a clear and specific role as a highly functionalized synthetic intermediate. Polysubstituted anilines are valuable as building blocks for constructing more complex molecular architectures, such as those found in pharmaceuticals or specialty chemicals.

The specific combination of substituents in this compound makes it a versatile platform for sequential, site-selective reactions:

The amino group can be converted into a diazonium salt, which is an exceptionally versatile intermediate. wikipedia.orglibretexts.org This allows for the introduction of a wide array of other functional groups (e.g., -OH, -CN, other halogens) through reactions like the Sandmeyer reaction. wikipedia.org

The iodo group at the 4-position is the most likely site for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and reactive, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds while leaving the more stable carbon-chlorine bond intact for potential subsequent transformations.

The chloro and methyl groups, along with the amino group, define the electronic and steric environment of the ring, influencing the reactivity of other sites and providing additional points for later-stage functionalization.

A closely related compound, 2-chloro-4-iodoaniline, was first synthesized over a century ago, and its crystal structure reveals details about bond lengths and intermolecular interactions that are likely similar in the 5-methyl derivative. nih.goviucr.org The primary research value of this compound lies in its potential for the modular construction of highly substituted aromatic systems, a key strategy in the synthesis of functional organic materials and complex drug candidates. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXNEWOKCKLQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646720 | |

| Record name | 2-Chloro-4-iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-54-7 | |

| Record name | 2-Chloro-4-iodo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Iodo 5 Methylaniline

Retrosynthetic Analysis of 2-Chloro-4-iodo-5-methylaniline

A retrosynthetic analysis of this compound suggests that the primary challenge lies in the controlled, stepwise introduction of the three different substituents—chloro, iodo, and methyl—in addition to the amino group, at specific positions on the aromatic ring. A plausible disconnection approach would involve the removal of the iodo and chloro groups, leading back to a simpler, commercially available or easily synthesizable precursor like 5-methylaniline. The amino group itself can be derived from the reduction of a nitro group, a common strategy in aniline (B41778) synthesis. youtube.comchemguide.co.uk Therefore, a potential starting material could be 3-methylnitrobenzene. The key to a successful synthesis will be the order and method of introducing the halogen atoms to achieve the desired 2-chloro-4-iodo substitution pattern on the 5-methylaniline core.

Strategies for Regioselective Halogenation of Anilines

The amino group in aniline is a powerful activating group that directs electrophilic substitution to the ortho and para positions. byjus.com This high reactivity can often lead to polyhalogenation, making regioselective monohalogenation a significant synthetic challenge. chemistrysteps.com

Ortho-, Meta-, and Para-Iodination Techniques

Direct iodination of anilines can be achieved using various reagents. For instance, a combination of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature has been shown to yield predominantly ortho-monoiodinated products in an environmentally friendly manner. organic-chemistry.org Another method involves the use of N-iodosuccinimide (NIS) catalyzed by silver(I) triflimide for the iodination of a range of activated arenes, including anilines. organic-chemistry.org The choice of iodinating agent and reaction conditions is crucial for controlling the regioselectivity. For the synthesis of this compound, iodination would likely be performed on a pre-chlorinated and methylated aniline derivative. Given the directing effects of the existing chloro, methyl, and amino (or a protected form) groups, the iodine would be directed to the available position with the highest electron density.

Directed Chlorination Methodologies

The direct chlorination of unprotected anilines can be challenging due to the high reactivity of the aniline ring, often resulting in multiple chlorinated products. nih.govtandfonline.com To overcome this, the amino group is often protected as an acetanilide (B955), which moderates its activating effect and allows for more controlled chlorination. chemistrysteps.com Reagents like N-chlorosuccinimide (NCS) are commonly used for the chlorination of anilines and their derivatives. tandfonline.com In some cases, transition metal catalysts, such as palladium, have been employed to achieve meta-C–H chlorination of aniline derivatives, a transformation that is not possible through classical electrophilic substitution. nih.gov For the specific synthesis of this compound, a plausible route would involve the chlorination of a suitable precursor like 5-methylaniline or a protected version thereof. The directing effects of the methyl and amino groups would favor chlorination at the ortho and para positions.

Introduction of Amino and Methyl Groups onto Aromatic Cores

The incorporation of amino and methyl groups onto an aromatic ring are fundamental transformations in organic synthesis.

Nitration-Reduction Sequences in Aniline Synthesis

A widely used and reliable method for the synthesis of anilines involves a two-step sequence: nitration followed by reduction. youtube.comchemguide.co.uk Aromatic compounds can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com This nitro group can then be reduced to an amino group using various reducing agents, such as tin or iron in the presence of acid, or through catalytic hydrogenation. chemguide.co.ukyoutube.com This nitration-reduction sequence is a versatile method applicable to a wide range of substituted aromatic compounds. wikipedia.org In the context of synthesizing this compound, one could envision starting with toluene (B28343), nitrating it to form nitrotoluene isomers, separating the desired isomer, and then proceeding with halogenation and reduction steps.

Diazotization-Based Transformations for Halogen Incorporation

Diazotization of anilines provides a powerful tool for introducing a variety of functional groups, including halogens, onto an aromatic ring. wikipedia.orgresearchgate.net Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. wikipedia.orgresearchgate.net These diazonium salts are versatile intermediates that can undergo a range of substitution reactions. For instance, in the Sandmeyer reaction, a diazonium salt can be treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce a chloro or bromo group. wikipedia.org For the introduction of iodine, the diazonium salt is typically treated with potassium iodide. acs.org This diazotization-iodination sequence offers a reliable method for incorporating iodine at a specific position on an aniline ring. A patent describes a method for preparing 2-chloro-4-iodo-5-methylpyridine (B598715) which involves nitration, reduction, diazotization, and iodination steps starting from 2-chloro-5-methylpyridine. google.com A similar strategy could be adapted for the synthesis of the target aniline.

Catalytic Approaches in Substituted Aniline Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted anilines, including this compound, can benefit from such approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed C-H activation/halogenation could be a potential route, a more common strategy involves the coupling of an appropriately substituted aryl halide or triflate with an amine source (Buchwald-Hartwig amination) or the coupling of an organometallic reagent with a halogenated aniline derivative.

For instance, one could envision a synthesis starting from a dihalogenated toluene derivative. A palladium catalyst could be used to selectively introduce an amino group. However, controlling the regioselectivity in such reactions can be challenging. A more likely application of palladium catalysis would be in the synthesis of precursors to this compound.

Copper-mediated reactions, particularly the Ullmann condensation, have long been used for the formation of C-N bonds. While often requiring harsh reaction conditions (high temperatures), modern advancements have led to the development of milder, more efficient copper-catalyzed amination reactions. These methods could be employed in the synthesis of precursors to this compound.

More directly relevant is the role of copper in the Sandmeyer reaction, as discussed previously. The copper(I) catalyst is crucial for the efficient displacement of the diazonium group with chloride, bromide, or cyanide. wikipedia.org

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key principles of green chemistry include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). acs.org

Use of Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. acs.org

Use of Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary or innocuous whenever possible. wordpress.comskpharmteco.com

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. nih.gov

Design for Degradation: Designing chemical products that break down into innocuous substances after their use. nih.gov

In the context of synthesizing this compound, applying green chemistry could involve:

Improving Atom Economy: Traditional Sandmeyer reactions can have moderate atom economy due to the use of stoichiometric reagents. Developing catalytic versions of the diazotization and substitution steps could improve this.

Safer Solvents: The use of hazardous solvents is a significant concern in chemical synthesis. wordpress.com Research into replacing traditional solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is an active area. skpharmteco.com For example, a patent describes a synthesis of 5-chloro-2-methyl aniline where the reaction is carried out in water. google.com

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Developing catalytic alternatives to stoichiometric reagents in the Sandmeyer reaction. |

| Safer Solvents | Replacing hazardous organic solvents with water or other green alternatives. google.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce energy consumption. nih.gov |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Elucidation and Structural Characterization of 2 Chloro 4 Iodo 5 Methylaniline

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups and understanding the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

No published FT-IR spectra or data tables detailing the characteristic vibrational frequencies for the functional groups of 2-Chloro-4-iodo-5-methylaniline are available. Such data would typically reveal the stretching and bending vibrations of the amine (N-H), methyl (C-H), and aromatic ring (C-C, C-H) groups, as well as the vibrations of the carbon-halogen (C-Cl and C-I) bonds.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A Potential Energy Distribution (PED) analysis, which is a theoretical calculation used to make precise assignments of vibrational bands to specific molecular motions, has not been reported for this compound. This type of analysis is dependent on prior spectroscopic data and computational studies, which are currently absent from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

There are no published ¹H NMR spectra or data tables for this compound. This analysis would provide critical information on the chemical environment of the hydrogen atoms, including the protons on the aromatic ring, the amine group, and the methyl group. The chemical shifts and coupling constants would allow for the definitive assignment of the substitution pattern on the aniline (B41778) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of molecules like this compound. By correlating different nuclei, these techniques provide a detailed map of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³J-coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their adjacent positions on the benzene (B151609) ring. The protons of the methyl group would not show a correlation to the aromatic protons as they are too far apart.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹J-coupling). sdsu.edu This technique is invaluable for assigning carbon signals. For the target molecule, the HSQC spectrum would show correlations between each aromatic proton and its directly bonded carbon, as well as a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.eduyoutube.com This is crucial for piecing together the entire structure. For this compound, key HMBC correlations would be expected between:

The methyl protons and the adjacent aromatic carbons (C4 and C5).

The aromatic protons and neighboring carbons, helping to confirm the substitution pattern. For instance, the proton at position 6 would show correlations to C4 and C2.

By combining the information from these 2D NMR experiments, the precise arrangement of the chloro, iodo, methyl, and amino groups on the aniline ring can be definitively established.

Mass Spectrometry for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and formula of a compound, as well as gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₇ClIN), the expected monoisotopic mass is approximately 266.93118 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for studying the metabolism of compounds. researchgate.net In the context of this compound, LC-MS could be used to analyze its purity and to identify any potential byproducts from its synthesis. The mass spectrometer would provide molecular weight information for each separated component.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and faster analysis times. rsc.org Similar to LC-MS, UPLC-MS would be a powerful tool for the analysis of this compound, offering enhanced separation efficiency for complex samples.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

In the solid state, substituted anilines are known to form intricate networks of hydrogen bonds, which play a crucial role in the stability of their crystal lattices. The primary hydrogen bond donor is the amino group (-NH₂), while potential acceptors include the amino group of a neighboring molecule (acting as a base), as well as halogen atoms.

For instance, in the crystal structure of 4-iodo-2-methylaniline, molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stacked arrangement. nih.gov This type of interaction is a common feature in the crystal packing of anilines. Similarly, in 5-bromo-4-iodo-2-methylaniline, weak N-H···N hydrogen bonds connect the two independent molecules present in the asymmetric unit. nih.gov

Based on these examples, it can be postulated that this compound would also exhibit a network of intermolecular hydrogen bonds. The -NH₂ group would likely act as a donor, forming N-H···N, N-H···Cl, and N-H···I bonds with neighboring molecules. The precise geometry and strength of these bonds would be influenced by the steric and electronic effects of the chloro, iodo, and methyl substituents on the aniline ring.

Table 1: Postulated Hydrogen Bond Parameters for this compound (Based on Analogous Structures)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | ~0.86-0.90 | ~2.3-2.6 | ~3.2-3.5 | ~150-175 |

| N-H···Cl | ~0.86-0.90 | ~2.6-3.0 | ~3.4-3.8 | ~140-170 |

| N-H···I | ~0.86-0.90 | ~2.8-3.2 | ~3.6-4.0 | ~130-160 |

| Note: This data is hypothetical and is presented for illustrative purposes based on the analysis of similar compounds. |

Examination of Halogen-Halogen and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction that can influence the crystal packing of halogenated organic molecules. These interactions occur when a region of positive electrostatic potential on a halogen atom (the σ-hole) interacts with a nucleophilic region, such as another halogen atom or a π-system.

In halogenated anilines, various types of halogen-halogen interactions can be expected, including I···I, I···Cl, and Cl···Cl contacts. The likelihood and geometry of these interactions depend on the specific substitution pattern and the electronic environment of the halogen atoms. For example, in the crystal structure of 2-chloro-4-iodoaniline, no classical I···I or Cl···Cl contacts were observed, with weaker N-H···halogen interactions being the dominant stabilizing forces.

However, in other halogenated systems, I···I interactions are a common and influential packing motif. The geometry of these interactions can be classified as either Type I, where the two C-I···I angles are equal, or Type II, where one C-I···I angle is close to 180° and the other is close to 90°.

The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and other van der Waals interactions—ultimately determines the three-dimensional arrangement of the molecules in the crystal lattice of this compound. A definitive analysis, however, awaits the experimental determination of its crystal structure.

Table 2: Potential Halogen-Halogen and Other Non-Covalent Interactions for this compound

| Interaction Type | Typical Distance (Å) |

| I···I | ~3.5-4.0 |

| I···Cl | ~3.4-3.8 |

| Cl···Cl | ~3.3-3.7 |

| π-π Stacking | ~3.3-3.8 (interplanar distance) |

| Note: This data is hypothetical and is presented for illustrative purposes based on the analysis of similar compounds. |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Iodo 5 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Electronic Structure Elucidation and Molecular Geometry Optimization

A primary step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. Using DFT methods, researchers can calculate the potential energy surface of the molecule and find the minimum energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for 2-Chloro-4-iodo-5-methylaniline.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would highlight the electrostatic nature of the substituted aniline (B41778) ring.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts via GIAO method)

DFT calculations can predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help identify the molecule and its functional groups. Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Beyond DFT, other computational methods can be employed. Ab initio methods, which are based on first principles without experimental data, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, which incorporate some experimental parameters, are faster and can be used for larger systems, although with some trade-off in accuracy. These methods would be valuable for exploring the different possible conformations of this compound and their relative energies.

Non-Covalent Interaction (NCI) Analysis

There are no published studies that specifically apply Non-Covalent Interaction (NCI) analysis to this compound. NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding molecular recognition and crystal packing. A general framework for NCI analysis involves plotting the reduced density gradient (RDG) versus the electron density, which reveals regions of non-covalent interactions. aimspress.com However, the application of this methodology to this compound, which would provide insights into its intermolecular and intramolecular interactions, has not been documented in the reviewed literature.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Studies

Specific Natural Bond Orbital (NBO) or Natural Localized Molecular Orbital (NLMO) analyses for this compound are not available in the current body of scientific literature. These computational techniques are employed to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. While NBO and NLMO methods are well-established, their application to provide detailed electronic structure information for this compound has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound could be identified. QSAR studies are used to correlate the chemical structure of compounds with their biological activity or other properties. While QSAR models have been developed for various classes of halogenated compounds to predict their toxicological or pharmacological effects, none of these studies have incorporated this compound into their training or test sets. mdpi.comnih.gov Therefore, no predictive models for the activity of this specific compound are available.

Reactivity and Chemical Transformations of 2 Chloro 4 Iodo 5 Methylaniline

Reactivity of the Amino Group

The amino (-NH₂) group is an activating, ortho-, para-directing group that significantly influences the electron density of the aromatic ring. Its nucleophilic nature is central to a variety of chemical reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: In acylation, the amino group attacks an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amide is significantly less nucleophilic and less activating towards the aromatic ring than the original amine.

Example of Acylation Reaction

Alkylation: Alkylation involves the reaction of the amino group with an alkylating agent, like an alkyl halide. This process can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. Direct alkylation can sometimes be challenging to control, often resulting in multiple alkylations.

General Alkylation Reaction Conditions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.com

The resulting diazonium salt is a highly valuable synthetic intermediate that can undergo a wide array of transformations, effectively replacing the original amino group with various other functionalities. For instance, in a process analogous to the diazotization of 2-Chloro-4-iodo-6-bromo-aniline, the diazonium group can be replaced by a hydrogen atom using a reducing agent like hypophosphorous acid or ethanol, or by another halogen via Sandmeyer-type reactions. sciencemadness.orgacs.org

Example of Diazotization and Subsequent Sandmeyer Reaction

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product Example |

|---|---|---|---|---|

| This compound | NaNO₂, H₂SO₄, 0-5°C | 2-Chloro-4-iodo-5-methylbenzenediazonium salt | CuCl / HCl | 1,2-Dichloro-4-iodo-5-methylbenzene |

Reactivity of the Halogen Substituents

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring introduces another dimension to the molecule's reactivity, particularly in substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In the case of this compound, the aromatic ring is substituted with electron-donating (amino) and weakly electron-donating (methyl) groups, which deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions are generally unfavorable for this compound under standard conditions, as the ring is electron-rich and cannot effectively stabilize the anionic intermediate. nih.gov For a nucleophilic attack to occur, extremely harsh reaction conditions would be necessary.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is a key feature that allows for selective transformations.

The reactivity of aryl halides in the oxidative addition step of many cross-coupling reactions, which is often the rate-determining step, follows the general trend: C-I > C-Br > C-OTf >> C-Cl. libretexts.org This significant difference in reactivity enables selective coupling at the more reactive C-I bond while leaving the more robust C-Cl bond intact.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

For this compound, the Suzuki-Miyaura reaction can be performed with high selectivity. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), it is possible to exclusively couple a desired group at the 4-position (where the iodine is located) without affecting the chlorine atom at the 2-position. studfile.net This selectivity provides a strategic advantage for the synthesis of complex, polysubstituted aromatic compounds.

Selective Suzuki-Miyaura Coupling of this compound

Typical Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate with reactive C-I bond |

| Organoboron Reagent | Phenylboronic acid | Source of the new carbon substituent |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, or DME/Water | Medium for the reaction |

This selective reactivity makes this compound a useful building block in synthetic organic chemistry, allowing for the stepwise introduction of different substituents onto the aniline core.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, selective dehalogenation is a potential strategy for synthesizing less halogenated derivatives. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, selective removal of the iodine atom is generally more feasible.

Catalytic hydrogenation is a common method for reductive dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate), it is possible to achieve selective deiodination. The reaction conditions, such as catalyst loading, hydrogen pressure, and temperature, would need to be carefully controlled to avoid the concurrent reduction of the chloro group or the aniline moiety. Other reducing agents, such as zinc dust in acetic acid or catalytic transfer hydrogenation conditions, could also be employed to achieve this transformation.

Electrophilic Aromatic Substitution (EAS) on the Ring

The aromatic ring of this compound is substituted with four groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The methyl group (-CH₃) is also an activating group and is ortho, para-directing. The chloro (-Cl) and iodo (-I) groups are deactivating yet ortho, para-directing.

Regioselectivity and Directing Effects of Substituents

In this compound, the positions ortho to the strongly activating amino group are C-3 and C-6. The C-6 position is sterically hindered by the adjacent methyl group. The C-3 position is also influenced by the ortho chloro group. The position para to the amino group is occupied by the iodine atom.

The directing effects of the substituents can be summarized as follows:

Amino group (-NH₂ at C-1): Strongly activating, directs to C-3 and C-6.

Chloro group (-Cl at C-2): Deactivating, directs to C-3 and C-6.

Iodo group (-I at C-4): Deactivating, directs to C-3 and C-5.

Methyl group (-CH₃ at C-5): Activating, directs to C-2 and C-6.

Considering the combined effects, the C-3 and C-6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the amino group is the dominant factor. Between C-3 and C-6, the C-6 position is more sterically encumbered due to the neighboring methyl group. Therefore, electrophilic substitution is most likely to occur at the C-3 position, which is ortho to the amino group and meta to the methyl group. However, the formation of a minor product resulting from substitution at the C-6 position cannot be entirely ruled out, depending on the nature of the electrophile and the reaction conditions.

Oxidation and Reduction Pathways of the Aniline Moiety

The amino group of this compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials like polyaniline. Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can oxidize the amino group to a nitroso (-NO) or nitro (-NO₂) group. The presence of multiple substituents on the ring can influence the susceptibility of the amino group to oxidation.

Reduction: The aromatic ring of anilines can be reduced to a cyclohexylamine (B46788) derivative under catalytic hydrogenation conditions. This typically requires more forcing conditions (higher pressure and temperature) and more active catalysts (e.g., rhodium or ruthenium on a support) than those used for simple dehalogenation. The reduction would yield the corresponding 2-chloro-4-iodo-5-methylcyclohexylamine. It is also possible that under these more vigorous conditions, dehalogenation might occur concurrently with the reduction of the aromatic ring.

Functionalization of the Methyl Group

The methyl group of this compound represents a key site for synthetic modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. Although direct studies on the functionalization of this specific molecule's methyl group are not extensively documented, the reactivity can be inferred from established transformations of substituted toluenes and toluidines. The presence of the electron-donating amino group and the halogen substituents influences the reactivity of the benzylic protons of the methyl group. Key transformations include oxidation, halogenation, and modern C-H activation strategies.

Benzylic Oxidation

The oxidation of the benzylic methyl group can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, which are valuable intermediates for further synthetic elaborations. The outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for the exhaustive oxidation of benzylic methyl groups to carboxylic acids. In the case of this compound, this transformation would yield 4-amino-3-chloro-5-iodobenzoic acid. It is often necessary to protect the amino group, for instance as an acetamide, to prevent its oxidation and to improve solubility.

Oxidation to Aldehyde: Selective oxidation to the aldehyde stage is more challenging as aldehydes are susceptible to further oxidation. Reagents such as manganese dioxide (MnO₂) are sometimes effective for the oxidation of benzylic methyl groups, particularly in activated systems. Another approach involves the use of milder, more controlled oxidants. For instance, the Etard reaction, using chromyl chloride (CrO₂Cl₂), can convert substituted toluenes to benzaldehydes.

Hydroxylation: Direct conversion to the corresponding benzyl (B1604629) alcohol can be achieved under specific conditions, although this is often a difficult transformation to perform selectively. Metabolic studies of related compounds like 5-chloro-o-toluidine have shown that methyl group hydroxylation can occur enzymatically. ca.gov

Table 1: Potential Oxidation Reactions of the Methyl Group

| Product | Reagents and Conditions | Potential Yield (%) | Notes |

|---|

Benzylic Halogenation

Benzylic halogenation, particularly bromination, is a well-established transformation that proceeds via a free-radical mechanism. This reaction provides a versatile handle for subsequent nucleophilic substitution reactions.

Free-Radical Bromination: The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light (hν) or heat, is expected to yield 2-chloro-4-iodo-5-(bromomethyl)aniline. The reaction is highly selective for the benzylic position due to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This selectivity ensures that halogenation occurs on the methyl group rather than on the aromatic ring under these conditions. masterorganicchemistry.compearson.com Studies on the free-radical bromination of substituted toluenes confirm the efficiency of this method. researchgate.netsci-hub.se

The resulting benzylic bromide is a valuable synthetic intermediate. It can be converted into alcohols by hydrolysis, ethers by reaction with alkoxides, nitriles by substitution with cyanide ions, and amines by reaction with ammonia (B1221849) or other amines, thereby opening pathways to a wide array of derivatives.

Table 2: Potential Benzylic Halogenation of this compound

| Reagent | Initiator/Conditions | Product | Potential Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO), CCl₄, Heat | 2-Chloro-4-iodo-5-(bromomethyl)aniline | 70-90 |

| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO), CCl₄, Heat | 2-Chloro-4-iodo-5-(chloromethyl)aniline | 50-70 |

Modern C-H Functionalization Methods

Recent advances in organic synthesis have introduced powerful methods for the direct functionalization of C-H bonds, including those at the benzylic position. These methods often employ transition metal catalysis and offer novel routes for creating carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed C-H Amination: Direct amination of the benzylic C-H bond is a modern approach to synthesize benzylic amines. Catalytic systems, for example, those based on manganese, can achieve this transformation, providing a direct route to functionalized products. researchgate.net This would allow for the introduction of a secondary or tertiary amine at the benzylic position of this compound.

Iridium-Catalyzed C-H Activation: Research has demonstrated the selective, radical-free activation of benzylic C-H bonds in methylarenes using iridium complexes. nih.govlancs.ac.uk This approach leads to the formation of stable benzyl-iridium complexes, which can then be functionalized, offering a high degree of control over the reaction.

These advanced methods, while not yet reported for this compound specifically, represent the forefront of C-H functionalization and hold significant potential for the selective modification of its methyl group.

Applications of 2 Chloro 4 Iodo 5 Methylaniline As a Synthetic Intermediate

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

A thorough search of scientific databases and patent literature did not yield specific examples of 2-Chloro-4-iodo-5-methylaniline being utilized as a direct precursor in the synthesis of advanced pharmaceutical intermediates. While structurally related compounds, such as 2-chloro-4-iodo-5-methylpyridine (B598715), are documented as key intermediates in the preparation of therapeutic agents like protein kinase ERK2 inhibitors, there is no direct evidence in the reviewed literature of the aniline (B41778) analogue being used for similar purposes.

Building Block for Agrochemistry Research Compounds

There is currently no available research in the public domain that describes the use of this compound as a building block for agrochemical research compounds. The synthesis and biological activity of agrochemicals are areas of intensive research, but this particular compound has not been featured in published studies within this field.

Role in the Derivatization of Heterocyclic Systems (e.g., Pyridines, Indoles)

While the structural characteristics of this compound suggest its potential utility in the synthesis of heterocyclic systems, no specific examples of its use in the derivatization of pyridines or indoles have been documented in the accessible scientific literature. The amino group could, in principle, be used for cyclization reactions to form nitrogen-containing heterocycles, and the iodo and chloro groups could be employed in various cross-coupling reactions. However, specific instances of these transformations with this substrate are not reported.

Utilization in Material Science for Functional Organic Molecules

The field of material science often employs functionalized aromatic compounds for the development of new materials with specific electronic, optical, or thermal properties. However, a review of the relevant literature indicates that this compound has not been reported as a component in the synthesis of functional organic molecules for material science applications.

Development of Novel Chemical Probes and Reagents

The development of novel chemical probes and reagents is crucial for advancing our understanding of biological systems and for analytical applications. The multifunctionality of this compound could theoretically be exploited for the design of such tools. Nevertheless, there are no published reports on the development of chemical probes or reagents derived from this specific aniline.

Future Research Directions and Challenges

Exploration of Asymmetric Synthesis Routes

The development of enantioselective methods to access chiral derivatives of 2-Chloro-4-iodo-5-methylaniline is a significant area for future research. Chiral amines are crucial building blocks in the pharmaceutical industry, and their asymmetric synthesis is of paramount importance. nih.govacs.org While no specific asymmetric syntheses for this compound have been reported, several strategies applied to analogous compounds could be explored.

Future research should focus on the transition metal-catalyzed asymmetric hydrogenation of prostereogenic imines derived from a precursor to this compound. acs.org The development of chiral ligands that can effectively control the stereochemistry in the presence of multiple halogen substituents will be a key challenge. nih.gov Another promising avenue is the use of organocatalysis, which has emerged as a powerful tool for the enantioselective synthesis of chiral amines. beilstein-journals.org The application of chiral Brønsted acids or other organocatalysts to the synthesis of derivatives of this compound could provide a metal-free and environmentally benign alternative to traditional methods.

A key challenge will be to achieve high enantioselectivity in the presence of the sterically demanding and electronically diverse substituents on the aniline (B41778) ring. Research into novel chiral catalysts and reaction conditions will be essential to overcome these hurdles.

Mechanistic Studies of Key Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. The synthesis of polysubstituted benzenes often involves a series of electrophilic aromatic substitution reactions, and the directing effects of the existing substituents play a critical role. libretexts.orgfiveable.me

Future mechanistic studies should employ a combination of experimental and computational methods to elucidate the pathways of halogenation and amination reactions. acs.orgbeilstein-journals.org For instance, kinetic studies on the iodination of chloro-methylanilines can provide valuable data on reaction rates and the influence of substituents. acs.org Computational modeling, using techniques like Density Functional Theory (DFT), can offer insights into transition state geometries and activation energies, helping to rationalize and predict regiochemical outcomes. mdpi.comresearchgate.net

A particular focus should be on understanding the interplay between the chloro, iodo, and methyl groups in directing further functionalization of the aromatic ring. This knowledge will be invaluable for the rational design of synthetic routes to novel derivatives of this compound.

Integration with Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.gov The integration of flow chemistry methodologies into the synthesis of this compound and its derivatives is a promising area for future research that could lead to more efficient and sustainable manufacturing processes. acs.orgnih.gov

The synthesis of halogenated anilines can involve hazardous reagents and exothermic reactions, making flow chemistry an attractive option for improving process safety. nih.gov Future work could focus on developing continuous flow processes for the key steps in the synthesis of this compound, such as the nitration, reduction, and halogenation steps. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. nih.gov

Moreover, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. rsc.org The development of an automated, multi-step flow synthesis of this compound would represent a significant advancement in the production of this important building block.

Table 1: Examples of Flow Chemistry Applications in Amine Synthesis

| Reaction Type | Substrate/Product | Flow Conditions | Advantages | Reference |

| Hydrogenation of Nitroaromatics | Nitrobenzene (B124822) to Aniline | 60 °C, 0.5 mL/min, Pd@SBA-15 catalyst | High yield (99%), short residence time (1.0 min) | researchgate.net |

| Chemoenzymatic Nitro Reduction | 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine | Packed-bed reactor with immobilized nitroreductase | High chemoselectivity, mild conditions, reusable catalyst | acs.org |

| Multicomponent Thiourea Synthesis | Isocyanides, amines, and sulfur | Aqueous polysulfide solution, room temperature | High purity products, simple work-up | nih.gov |

Development of Machine Learning Models for Reaction Prediction

The application of machine learning (ML) in organic chemistry is rapidly expanding, with significant potential for accelerating the discovery and optimization of new synthetic routes. youtube.comyoutube.com For a complex molecule like this compound, ML models could be invaluable for predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic pathways.

Future research in this area should focus on developing ML models trained on large datasets of reactions involving substituted anilines and halogenated aromatic compounds. These models could be used to predict the regioselectivity of electrophilic aromatic substitution reactions, a key challenge in the synthesis of polysubstituted benzenes. acs.orgresearchgate.net By analyzing the electronic and steric properties of the starting materials, ML algorithms can learn to predict the most likely site of substitution, guiding the design of more efficient synthetic strategies.

Furthermore, ML can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product. arxiv.org The integration of ML with automated flow chemistry platforms could enable the rapid and autonomous optimization of the synthesis of this compound. mit.eduyoutube.com

Table 2: Machine Learning in Chemical Synthesis

| ML Application | Model Type | Input Data | Predicted Output | Reference |

| Regioselectivity Prediction | Graph Neural Network | Molecular structure (SMILES) | Site of electrophilic aromatic substitution | acs.org |

| Reaction Condition Optimization | Bayesian Optimization | Reaction parameters (temperature, concentration) | Reaction yield | youtube.com |

| Synthesis Planning | Retrosynthesis Models (e.g., ASKCOS) | Target molecule | Potential synthetic routes | mit.edu |

Investigation of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis and derivatization of this compound, future research should focus on the investigation of novel catalysts for cross-coupling and C-H functionalization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and their application in the synthesis of complex pharmaceutical compounds is well-established. acs.orgnih.govrsc.org Future work could explore the use of novel palladium catalysts with advanced ligands to improve the efficiency and selectivity of cross-coupling reactions involving the halogenated aniline core. sigmaaldrich.comsigmaaldrich.com Nickel-based catalysts have also emerged as a cost-effective and versatile alternative to palladium, and their potential in the synthesis of this compound derivatives should be investigated. nih.gov

Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis of complex molecules. acs.org The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound scaffold would open up new avenues for the synthesis of novel derivatives with diverse functionalities.

Table 3: Catalytic Systems for C-N and C-C Bond Formation

| Catalyst System | Reaction Type | Substrate Scope | Advantages | Reference |

| Palladium/Buchwald Ligands | Buchwald-Hartwig Amination | Aryl halides, amines | High functional group tolerance, mild conditions | nih.gov |

| Nickel/Chiral BOX Ligands | Enantioselective Hydroalkylation | Acyl enamines, alkyl halides | Access to chiral amines, high enantioselectivity | nih.gov |

| Copper/Polystyrene Support | N-Arylation | Phenylboronic acids, N-heterocycles | Recyclable catalyst, mild conditions | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-iodo-5-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. A plausible route starts with 5-methylaniline, where chlorination (e.g., using Cl₂ in acetic acid at 0–5°C) introduces the chloro group at the 2-position. Subsequent iodination (e.g., N-iodosuccinimide in DMF at 60°C) targets the 4-position, leveraging steric and electronic directing effects of the methyl group . Key considerations include:

- Temperature control : Excess heat during iodination may lead to di-iodinated byproducts.

- Solvent choice : Polar aprotic solvents like DMF enhance iodine electrophilicity but may require rigorous drying to avoid hydrolysis.

- Yield optimization : Reported yields range from 45–65%, with impurities (e.g., unreacted chloro intermediates) removed via column chromatography (silica gel, hexane/EtOAc 8:2) .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are critical for validation?

Methodological Answer:

- ¹H NMR (CDCl₃):

- Aromatic protons: Doublets at δ 6.8–7.2 ppm (meta coupling between H-3 and H-6).

- Methyl group: Singlet at δ 2.3 ppm (C-5 CH₃).

- ¹³C NMR :

- Iodo-substituted carbon: Downfield shift to δ 95–100 ppm.

- Chloro-substituted carbon: δ 125–130 ppm.

- MS (EI) : Molecular ion peak at m/z 297 (M⁺), with fragments at m/z 180 (loss of I) and 142 (loss of Cl) .

- FT-IR : N-H stretch at ~3400 cm⁻¹ (primary amine), C-I stretch at 550–600 cm⁻¹.

Q. What solubility properties and purification challenges are associated with this compound?

Methodological Answer:

- Solubility : Limited in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CHCl₃, DCM) .

- Purification challenges :

- Co-elution of halogenated byproducts in column chromatography.

- Recrystallization in ethanol/water (1:3) improves purity, but slow cooling is required to avoid inclusion of solvent.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer: The iodine atom at C-4 acts as a superior leaving group in Ullmann or Suzuki couplings due to its lower bond dissociation energy vs. chlorine. For example:

- Pd-catalyzed cross-coupling : Iodo substituents react preferentially with arylboronic acids (e.g., phenylboronic acid) at 80°C in THF/H₂O, yielding 4-aryl-2-chloro-5-methylaniline derivatives.

- Steric hindrance from the C-5 methyl group slows reactivity at the 6-position, favoring C-4 substitution .

- Computational validation : DFT studies (B3LYP/6-31G*) show higher electron density at C-4 vs. C-2, aligning with observed reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for amination reactions using this compound?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., CuI vs. Pd(OAc)₂) arise from:

- Substrate purity : Trace moisture or amines can deactivate Pd catalysts. Pre-treatment with molecular sieves improves reproducibility .

- Ligand effects : Bulky ligands (XPhos) enhance Pd stability but may reduce turnover in sterically crowded systems.

- Analytical validation : Use LC-MS to quantify side products (e.g., dehalogenated species) and adjust catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.